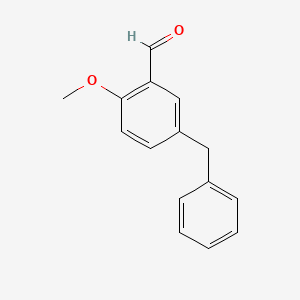

5-Benzyl-2-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-8-7-13(10-14(15)11-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTMQLWQYZVDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to 5-Benzyl-2-methoxybenzaldehyde Synthesis

The construction of the this compound molecule hinges on two main retrosynthetic disconnections: the formation of the carbon-carbon bond for the benzyl (B1604629) group and the introduction of the formyl (aldehyde) group. The sequence of these introductions can vary, leading to different synthetic pathways.

Benzyl Group Introduction Strategies

A key step in the synthesis is the attachment of the benzyl group to the aromatic ring. This can be achieved either before or after the introduction of the aldehyde functionality.

One common approach involves the direct benzylation of a pre-existing benzaldehyde (B42025) derivative or a precursor molecule that can be later converted to the aldehyde.

A prevalent method for introducing a benzyl group is through O-alkylation, where a hydroxyl-substituted benzaldehyde is reacted with a benzyl halide, such as benzyl bromide or benzyl chloride. semanticscholar.orgdesigner-drug.com This reaction is typically carried out in the presence of a base, like potassium carbonate, which deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the benzyl halide in an SN2 reaction. semanticscholar.orgdesigner-drug.com For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be O-alkylated with benzyl chloride in the presence of sodium hydride to yield 2-benzyloxy-5-methoxybenzaldehyde. designer-drug.com Similarly, the O-alkylation of 2-hydroxy-6-methoxybenzaldehyde (B112916) with benzyl bromide has been successfully demonstrated. semanticscholar.org

A study on the preparation of 2-alkoxy-5-methoxybenzaldehydes reported the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with various alkyl halides, including benzyl chloride, to produce the corresponding ethers in high yields. designer-drug.com Another investigation detailed the O-alkylation of 2-hydroxy-6-butoxybenzaldehyde with benzyl bromide to furnish 2-benzyloxy-6-butoxybenzaldehyde. semanticscholar.org The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing the yield.

Table 1: Examples of O-Alkylation Reactions for Benzyl Group Introduction

| Starting Material | Reagent | Base | Product | Yield (%) | Reference |

| 2-Hydroxy-5-methoxybenzaldehyde | Benzyl chloride | NaH | 2-Benzyloxy-5-methoxybenzaldehyde | 50 | designer-drug.com |

| 2-Hydroxy-6-methoxybenzaldehyde | Benzyl bromide | K₂CO₃ | 2-Benzyloxy-6-methoxybenzaldehyde | 63-75 | semanticscholar.org |

| 2-Ethoxy-5-hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | 2-Ethoxy-5-benzyloxybenzaldehyde | 72 | designer-drug.com |

| 4-Hydroxy-3-methoxybenzaldehyde | Benzyl chloride | K₂CO₃ | 4-Benzyloxy-3-methoxybenzaldehyde | 90 | mdpi.com |

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon bonds, including the introduction of a benzyl group. nih.gov While direct benzylation of benzaldehydes using these methods is less common, the benzylation of related aromatic precursors is well-established. Catalytic systems involving metals like palladium and ruthenium can facilitate the coupling of a benzylic electrophile with an organometallic derivative of the aromatic ring. nih.govrsc.org These reactions offer high efficiency and functional group tolerance. nih.gov The "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, often catalyzed by transition metals, allows for the N-alkylation of amines with alcohols, a process that generates aldehyde intermediates. rsc.orgresearchgate.net This principle can be conceptually extended to C-C bond formation.

After the installation of the benzyl group, the aldehyde functionality can be introduced onto the benzyloxy-substituted aromatic ring. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The electron-donating nature of the benzyloxy group activates the aromatic ring, directing the electrophilic formylating agent to the desired position. For example, the Vilsmeier-Haack reaction can be applied to a benzyloxy-substituted benzene (B151609) ring to introduce a formyl group, leading to the formation of a benzyloxybenzaldehyde derivative. evitachem.com

A patent describes the use of a Vilsmeier formylation of resorcinol (B1680541) using phosphorous oxychloride/DMF to produce an aldehyde intermediate. google.com Another document details a process where 3-acetoxyanisole undergoes a Vilsmeier reaction with N,N-dimethylformamide and POCl₃ to introduce an aldehyde group. google.com

Benzylation of Substituted Benzaldehydes or Precursors

Development of Novel and Efficient Synthetic Pathways

Research continues to focus on developing more efficient and environmentally benign synthetic routes to this compound and related compounds. This includes the exploration of novel catalytic systems, one-pot reaction sequences, and the use of less hazardous reagents. For instance, the use of ionic liquids as catalysts or reaction media has been explored for reactions like O-alkylation. rjpn.org Furthermore, advancements in transition metal catalysis are leading to milder reaction conditions and broader substrate scopes for cross-coupling reactions. nih.govresearchgate.net The development of tandem reactions, where multiple transformations occur in a single reaction vessel, also offers a promising avenue for streamlining the synthesis of complex molecules like this compound. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. While specific literature on the green synthesis of this compound is not abundant, established green methodologies for analogous compounds can be applied. Traditional multi-step syntheses can be re-evaluated to improve their environmental footprint.

Key green strategies applicable to its synthesis include:

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids is a primary goal. Reactions involving aromatic aldehydes have been successfully carried out in water, often with the aid of specific catalysts to overcome solubility issues. beilstein-journals.orggoogle.com Ionic liquids, particularly those that are recyclable, can serve as both the solvent and catalyst, simplifying the reaction and workup processes. beilstein-journals.orggoogle.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. For reactions like the Claisen-Schmidt condensation involving substituted benzaldehydes, microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves favoring addition reactions over substitution or elimination reactions where possible and avoiding the use of protecting groups.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Research into the synthesis of benzaldehyde derivatives increasingly focuses on novel catalytic systems that are efficient, selective, and recyclable. google.com For instance, the methylation of p-hydroxybenzaldehyde to p-methoxybenzaldehyde has been achieved using dimethyl carbonate (DMC), an environmentally friendly methylating agent, in a two-phase system with a recyclable catalyst. google.com

Exploration of Alternative Catalytic Systems

The development of novel catalysts is crucial for creating more efficient and selective synthetic pathways. For a molecule like this compound, catalysts can be employed in key steps such as the introduction of the benzyl or formyl group.

Heterogeneous Catalysts: Solid catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. Montmorillonite K-10, an acidic clay, has been effectively used as a catalyst in the Claisen-Schmidt condensation of 2-methoxybenzaldehyde (B41997) with acetophenone (B1666503) under microwave irradiation. fip.org Functionalized nanoparticles, such as those based on Fe3O4, have also been employed as recyclable catalysts for reactions involving aromatic aldehydes under solvent-free conditions. beilstein-journals.org

Ionic Liquids as Catalysts: Acidic ionic liquids have proven to be effective and reusable catalysts for multi-component reactions. A bissulfonate acidic ionic liquid, for example, has been used to catalyze the one-pot synthesis of 2'-aminobenzothiazole-arylmethyl-2-naphthol from aromatic aldehydes in water, demonstrating high activity and allowing for simple catalyst recycling. google.com

Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can facilitate the reaction between reactants located in different phases, which is a common scenario when using green solvents like water with organic substrates.

Derivatization Strategies of this compound

The aldehyde functional group is one of the most versatile in organic chemistry, allowing for a wide array of chemical transformations. Derivatization of this compound at this site can lead to a diverse range of new molecular structures.

Aldehyde Functional Group Transformations

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The aldehyde group of this compound is an excellent electrophile for such transformations.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. juniperpublishers.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. jst.go.jp The resulting imine linkage (-C=N-) is a key structural motif in many biologically active compounds and coordination chemistry ligands. juniperpublishers.commdpi.com The reaction is often catalyzed by a small amount of acid or base. researchgate.net

The table below presents examples of Schiff bases synthesized from structurally related methoxybenzaldehydes, illustrating the general conditions and reactants that could be applied to this compound.

| Aldehyde | Amine | Conditions | Product Class | Yield | Reference |

| 2-Methoxybenzaldehyde | Benzidine | Methanol, Reflux, 2-3 h | Bis-Schiff Base | 87% | scirp.org |

| 4-Methoxybenzaldehyde (B44291) | Phthalazinone derivative | Ethanol, Reflux, 3 h | Phthalazinone Schiff Base | 74–80% | jst.go.jp |

| 2-Hydroxy-3-methoxybenzaldehyde | Amino acid methyl esters | Not specified | Amino Acid Schiff Base | N/A | ijmcmed.org |

| 2-Methoxybenzaldehyde | Hydrazide derivative | Ethanol, Reflux | Hydrazone | N/A | jst.go.jp |

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org this compound, being an aromatic aldehyde without α-hydrogens, is an ideal substrate for this reaction. uomustansiriyah.edu.iq In a typical Claisen-Schmidt reaction, a base catalyst deprotonates the α-carbon of a ketone (like acetophenone) or another aldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration to yield a stable α,β-unsaturated ketone or aldehyde, also known as a chalcone (B49325) or enone. uomustansiriyah.edu.iqsrmist.edu.in This dehydration is driven by the formation of an extended conjugated system. uomustansiriyah.edu.iq

The reaction can be catalyzed by bases such as sodium hydroxide (B78521) or by acids. nih.govsrmist.edu.in Research has also explored alternative catalysts and conditions to improve efficiency and selectivity.

| Aldehyde | Ketone/Aldehyde | Conditions | Product Type | Yield | Reference |

| 2-Methoxybenzaldehyde | Acetophenone | Montmorillonite K-10, Microwave (400W), 9 min | Chalcone (Enone) | 4.98% | fip.org |

| 4-Methoxybenzaldehyde | Acetophenone | 50% NaOH, Ethanol | Chalcone (Enone) | N/A | uomustansiriyah.edu.iq |

| 2-Methoxybenzaldehyde | Barbituric acid | Piperidine, Ethanol | Enone | N/A | srmist.edu.in |

| Various Benzaldehydes | Acetone (B3395972) | NaOH (aq), Microwave (5W), 25 min | Benzalacetone | 90% | nih.gov |

Condensation Reactions

Knoevenagel Condensations (e.g., with malononitrile)

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. mdpi.com For this compound, the aldehyde group readily participates in this reaction, most commonly with reagents like malononitrile (B47326). The reaction is typically base-catalyzed, where the catalyst deprotonates the active methylene compound to generate a nucleophilic carbanion. researchgate.net This is followed by a nucleophilic attack on the aldehyde's carbonyl carbon and subsequent dehydration to yield a stable α,β-unsaturated product. mdpi.com

A variety of catalysts have been shown to be effective for Knoevenagel condensations involving substituted benzaldehydes. researchgate.net These range from simple bases like lithium hydroxide monohydrate (LiOH·H₂O) to heterogeneous catalysts, often promoted under green chemistry conditions such as using water as a solvent or solvent-free grinding. tandfonline.comias.ac.in The use of microwave irradiation can also significantly accelerate the reaction. unifap.br Given the established reactivity of other methoxy-substituted benzaldehydes, this compound is expected to react efficiently with malononitrile under similar conditions to produce 2-((5-benzyl-2-methoxyphenyl)methylene)malononitrile. tandfonline.comunifap.br

Table 1: Representative Conditions for Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

| Aldehyde Substrate | Catalyst | Solvent/Condition | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | LiOH·H₂O | Water, Room Temp. | 1-6 min | Excellent | tandfonline.com |

| Various Benzaldehydes | [MMIm][MSO₄] (Ionic Liquid) | Room Temp. | 2-7 min | 92-99% | mdpi.com |

| 4-Chlorobenzaldehyde | NiCr₂O₄ | Solvent-free grinding | 30 min | High | ias.ac.in |

| Various Benzaldehydes | - | Methanol, Microwave (20W, 60°C) | 30 min | 85-99% | unifap.br |

Oxidation and Reduction Reactions

The aldehyde functional group in this compound is susceptible to both oxidation and reduction, leading to the formation of valuable derivatives.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-benzyl-2-methoxybenzoic acid. This transformation can be achieved using various oxidizing agents. For instance, cobalt-catalyzed oxidation with molecular oxygen has been used for similar p-methoxybenzyl derivatives. journals.co.za In such processes, the aldehyde is often an intermediate in the oxidation of a toluene (B28343) derivative but can also be the direct precursor to the benzoic acid. journals.co.za Additionally, certain microorganisms are capable of this transformation; strains of Desulfovibrio have been shown to oxidize 2-methoxybenzaldehyde to 2-methoxybenzoic acid. nih.gov

Reduction: The aldehyde group can be selectively reduced to a primary alcohol, yielding (5-benzyl-2-methoxyphenyl)methanol. A common and efficient reagent for this purpose is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol. wikipedia.org This method is widely used for the reduction of benzaldehydes, including those with methoxy (B1213986) substituents, such as the reduction of 4-ethoxy-3-methoxybenzaldehyde (B93258) to its corresponding benzyl alcohol. ui.ac.id

Table 2: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent/Catalyst | Product | Reference (Analogous Reactions) |

|---|---|---|---|

| Oxidation | Desulfovibrio sp. | 5-Benzyl-2-methoxybenzoic acid | nih.gov |

| Reduction | Sodium Borohydride (NaBH₄) | (5-Benzyl-2-methoxyphenyl)methanol | wikipedia.org, ui.ac.id |

Synthesis of Heterocyclic Compounds

Benzaldehydes are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. researchgate.netunimi.it this compound can serve as a key precursor in multi-component reactions or condensation-cyclization sequences to form various ring systems. jst.go.jp

For example, it can react with an amine to form a Schiff base (imine), which can then undergo cycloaddition with anhydrides (like maleic or phthalic anhydride) to produce seven-membered heterocyclic rings such as oxazepines. researchgate.net Furthermore, in multi-component reactions, it can be condensed with an active methylene compound (like malononitrile) and other reagents to construct complex heterocyclic scaffolds. Reactions involving 4-methoxybenzaldehyde with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and either phenyl isothiocyanate or ammonium (B1175870) acetate (B1210297) have been shown to yield tetrahydropyrimidine (B8763341) and pyridine (B92270) derivatives, respectively. jst.go.jp It is anticipated that this compound would undergo analogous transformations to yield similarly complex and potentially pharmacologically active heterocyclic structures. jst.go.jpacs.org

Modifications on the Benzene Ring

The aromatic ring of this compound is activated towards electrophilic substitution by its two substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eg The rate and regioselectivity of this reaction are governed by the existing substituents on the ring. libretexts.org In this compound, both the methoxy (-OCH₃) group and the benzyl (-CH₂Ph) group are activating and ortho-, para-directing.

The powerful activating, ortho-, para-directing methoxy group is at position 2. It strongly activates positions 3 (ortho) and 6 (ortho), and position 5 (para), which is already occupied by the benzyl group.

The weakly activating, ortho-, para-directing benzyl group is at position 5. It directs incoming electrophiles to positions 4 and 6 (ortho) and position 2 (para), which is occupied by the methoxy group.

Considering the combined influence, the most likely positions for electrophilic attack are C4 and C6, which are ortho to the benzyl and meta/ortho to the methoxy group, respectively, and C3, which is ortho to the highly activating methoxy group. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield a mixture of substituted products at these positions. minia.edu.eg

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r_) typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to it. dalalinstitute.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The benzene ring of this compound is substituted with two electron-donating groups (methoxy and benzyl) and lacks a suitable leaving group. This electron-rich nature makes the ring deactivated towards nucleophilic attack. libretexts.org Consequently, direct SNA_r_ is not a feasible transformation for this molecule under standard conditions. Such a reaction would only be possible after significant modification of the ring, for example, through a sequence of EAS reactions to introduce the necessary activating and leaving groups.

Transformations Involving the Methoxy Group

The methoxy group itself can be a site of chemical transformation, primarily through the cleavage of the aryl-O-CH₃ ether bond. This demethylation reaction converts the methoxy group into a hydroxyl group, yielding 5-benzyl-2-hydroxybenzaldehyde. This is a common transformation in natural product synthesis and medicinal chemistry. The cleavage is typically accomplished using strong protic acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). Demethylation can also occur as an unintended side reaction under certain harsh conditions. d-nb.info The presence of an electron-donating group para to the methoxy group, as is the case here with the benzyl substituent, can influence the rate of such cleavage reactions. d-nb.info

Demethylation Reactions

The cleavage of the methyl ether in this compound to yield 5-Benzyl-2-hydroxybenzaldehyde is a critical transformation. While specific literature on the demethylation of this exact substrate is not abundant, methodologies applied to structurally similar aryl methyl ethers provide a strong basis for predicting effective reaction conditions. The presence of an aldehyde group ortho to the methoxy group can influence the choice of reagents to ensure selectivity and avoid unwanted side reactions.

Several reagents are known to effectively cleave aryl methyl ethers. For instance, boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose. Another approach involves the use of aluminum chloride (AlCl₃) in conjunction with a soft nucleophile like ethyl mercaptan, which can facilitate selective demethylation, particularly when the methoxy group is ortho to a coordinating group like the aldehyde. researchgate.net Trimethylsilyl iodide (TMS-I) also serves as an effective reagent for cleaving ethers under relatively mild conditions. researchgate.net

A more recent and practical method for the demethylation of aryl methyl ethers utilizes an odorless, long-chain thiol, such as 1-dodecanethiol, in the presence of a base like sodium hydroxide in a high-boiling solvent like N-methylpyrrolidinone (NMP). researchgate.netscbt.com This method is advantageous due to its reduced odor and the in-situ generation of the active thiolate nucleophile. scbt.com The reaction proceeds via nucleophilic attack of the thiolate on the methyl group of the ether.

The selective demethylation of one methoxy group in dimethoxy-substituted benzaldehydes has been demonstrated and provides a relevant model. For example, the selective demethylation of 2,5-dimethoxybenzaldehyde (B135726) to 5-hydroxy-2-methoxybenzaldehyde (B1581619) highlights the potential for regioselectivity in these reactions. acs.org In the case of this compound, the primary product of demethylation would be 5-Benzyl-2-hydroxybenzaldehyde.

Table 1: Potential Reagents and Conditions for Demethylation of this compound This table is generated based on reactions with analogous compounds.

| Reagent | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (DCM) | Low temperature to room temperature | A strong and general reagent for ether cleavage. | researchgate.net |

| Aluminum chloride (AlCl₃) / Ethyl mercaptan | - | - | The aldehyde group may facilitate coordination with AlCl₃, potentially enhancing selectivity for the 2-methoxy group. | researchgate.net |

| Trimethylsilyl iodide (TMS-I) | Dichloromethane (DCM) | Low temperature | A milder alternative to BBr₃. | researchgate.net |

| 1-Dodecanethiol / NaOH | N-methylpyrrolidinone (NMP) | Elevated temperature (e.g., 130°C) | An odorless and practical method. | researchgate.netscbt.com |

| Hydroiodic acid (HI) / Acetic anhydride | - | Reflux | A classic but harsh method. | researchgate.net |

Alkylation Reactions

The product of the demethylation reaction, 5-Benzyl-2-hydroxybenzaldehyde, possesses a phenolic hydroxyl group that is amenable to alkylation. This reaction, typically an O-alkylation, introduces an alkyl or substituted alkyl group onto the phenolic oxygen, forming an ether linkage. This transformation is valuable for further functionalization and for studying the structure-activity relationships of its derivatives.

A common and effective method for the alkylation of hydroxybenzaldehydes is the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is typically a polar aprotic solvent such as acetone, acetonitrile (B52724), or dimethylformamide (DMF).

For instance, the benzylation of 2-hydroxybenzaldehydes can be readily achieved using benzyl bromide or benzyl chloride in the presence of anhydrous potassium carbonate in a solvent like acetone or acetonitrile under reflux conditions. This reaction generally proceeds with good to excellent yields (70-90%). The reaction mechanism involves the in-situ formation of the potassium phenoxide, which then undergoes a nucleophilic substitution reaction with the benzyl halide.

The reactivity of the aldehyde group is generally preserved under these mild basic conditions, allowing for selective O-alkylation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 2: General Conditions for Alkylation of 5-Benzyl-2-hydroxybenzaldehyde This table is generated based on general procedures for alkylating hydroxybenzaldehydes.

| Alkylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | Anhydrous K₂CO₃ | Acetone or Acetonitrile | Reflux (60–110 °C) | 70–90% | |

| Benzyl chloride | Anhydrous K₂CO₃ | Acetone or Acetonitrile | Reflux (60–110 °C) | 70–90% | |

| Ethyl bromoacetate | K₂CO₃ | DMF | Room temperature to 80 °C | - | - |

| Methyl iodide | K₂CO₃ | Acetone | Reflux | - | - |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is essential for determining the precise arrangement of atoms in a molecule, providing a detailed map of the carbon and hydrogen framework.

Two-Dimensional NMR Techniques (e.g., NOESY)Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to determine the spatial proximity of protons, helping to confirm the three-dimensional structure of the molecule, for instance, the orientation of the benzyl (B1604629) group relative to the methoxybenzaldehyde moiety.

Without access to the actual spectral data, a detailed analysis and the creation of corresponding data tables for 5-Benzyl-2-methoxybenzaldehyde is not possible at this time. Further empirical research and publication of these findings are required for a comprehensive spectroscopic characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic aldehydes like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from transitions of electrons in π and non-bonding (n) orbitals.

Electronic Transition Analysis (e.g., π-π and n-π transitions)**

The electronic spectrum of this compound is expected to be dominated by two main types of transitions: π-π* and n-π*.

The π-π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands. For benzaldehyde (B42025), the π → π* transition is observed around 248 nm. researchgate.net The presence of the methoxy (B1213986) and benzyl substituents on the benzene (B151609) ring in this compound is expected to cause a bathochromic (red) shift, moving this absorption to a longer wavelength due to the extension of the conjugated system.

The n-π transitions* involve the promotion of an electron from a non-bonding orbital (specifically, one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are generally of lower energy and intensity compared to π-π* transitions. For benzaldehyde, the n-π* transition is observed as a weaker band at around 283 nm. researchgate.net This transition is characteristic of the carbonyl group and is expected to be present in the spectrum of this compound.

The UV absorption data for the related compound, 2-methoxybenzaldehyde (B41997), shows absorption maxima that can be attributed to these transitions, providing a basis for the expected spectral characteristics of this compound. nist.govnist.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular weight of this compound is 226.27 g/mol . sigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a higher-energy ionization method that results in extensive fragmentation of the molecule. The resulting mass spectrum provides a "fingerprint" of the compound, offering valuable structural information. While a specific EI spectrum for this compound is not available, the fragmentation pattern can be predicted based on the behavior of similar aromatic aldehydes. libretexts.orgmiamioh.edu

The EI mass spectrum of the related compound 2-methoxybenzaldehyde shows a strong molecular ion peak, with significant fragments corresponding to the loss of functional groups. nist.govnih.gov For this compound, the molecular ion peak (M⁺) would be observed at m/z 226. Key fragmentation pathways would likely include:

Loss of a hydrogen atom: leading to a fragment at m/z 225 (M-1). miamioh.edu

Loss of the formyl group (-CHO): resulting in a fragment at m/z 197 (M-29). libretexts.org

Cleavage of the benzyl group: producing a tropylium (B1234903) ion at m/z 91 and a fragment at m/z 135.

Loss of the methoxy group (-OCH₃): giving a fragment at m/z 195.

The following table summarizes the expected major fragments in the EI mass spectrum of this compound based on general fragmentation patterns of aromatic aldehydes.

| m/z Value | Proposed Fragment | Loss |

| 226 | [C₁₅H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 225 | [C₁₅H₁₃O₂]⁺ | H |

| 197 | [C₁₄H₁₃O]⁺ | CHO |

| 195 | [C₁₄H₁₁O₂]⁺ | OCH₃ |

| 135 | [C₈H₇O₂]⁺ | C₇H₇ (Benzyl) |

| 91 | [C₇H₇]⁺ | C₈H₇O₂ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Determination

Specific crystallographic data for this compound has not been reported. However, analysis of a polymorph of the closely related compound, 2-methoxybenzaldehyde, reveals that it crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netmdpi.com It is plausible that this compound could also crystallize in a common system such as monoclinic or orthorhombic. The determination of the exact crystal system and space group would require experimental single-crystal X-ray diffraction analysis.

The table below presents the crystallographic data for a polymorph of 2-methoxybenzaldehyde as a reference.

| Parameter | Value (for 2-methoxybenzaldehyde polymorph) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Lack of Specific Research Data Precludes Article Generation on this compound

An exhaustive search for dedicated computational and theoretical chemistry studies on the compound this compound has revealed a significant gap in the available scientific literature. While the methodologies outlined for investigation—including Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Frontier Molecular Orbital (FMO) analysis—are standard in modern computational chemistry, specific research applying these techniques to this compound is not present in accessible scholarly databases.

Computational studies provide deep insights into the molecular structure and electronic properties of chemical compounds. Techniques such as DFT are employed for geometry optimization to find the most stable three-dimensional structure of a molecule and to simulate its vibrational frequencies, which correspond to the infrared and Raman spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR chemical shifts, offering a theoretical counterpart to experimental spectroscopic data. imist.maresearchgate.net

Furthermore, TD-DFT is the method of choice for investigating the electronic properties, such as UV-Vis absorption spectra, by simulating the transitions between electronic states. nih.gov The analysis of Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity, with the energy gap between them indicating its kinetic stability and electronic transport properties. nih.govijmert.org

Although numerous studies have been published applying these exact computational methods to other benzaldehyde derivatives, no specific papers or datasets containing detailed findings—such as optimized geometric parameters, calculated vibrational frequencies, theoretical chemical shifts, electronic transition data, or HOMO-LUMO energy values—for this compound could be located.

Without such foundational research data, the generation of a scientifically accurate and detailed article strictly adhering to the requested outline is not possible. The creation of such an article would require fabricating data, which would be scientifically unsound. Therefore, until such research is conducted and published, a comprehensive computational analysis of this compound cannot be provided.

Computational Chemistry and Theoretical Investigations

Molecular Electronic Structure Analysis

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface analysis for 5-Benzyl-2-methoxybenzaldehyde would theoretically reveal the charge distribution and identify the electrophilic and nucleophilic sites on the molecule. Generally, for benzaldehyde (B42025) derivatives, the electronegative oxygen atom of the carbonyl group is expected to exhibit a region of negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the aldehydic proton and aromatic protons would typically show positive electrostatic potential. However, without specific calculations, the precise values and the influence of the benzyl (B1604629) and methoxy (B1213986) substituents on the MESP surface of this particular compound cannot be detailed.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis would provide insights into the electronic structure, including hybridization, donor-acceptor interactions, and intramolecular charge transfer within this compound. This analysis would quantify the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. Key interactions would likely involve the lone pairs of the oxygen atoms and the π-systems of the aromatic rings. Without published NBO analysis, a quantitative discussion of these interactions and their stabilization energies is not possible.

Mulliken Population Analysis

A Mulliken population analysis would assign partial atomic charges to each atom in this compound, offering a simplified picture of the charge distribution. This method, while known for its basis set dependency, would provide a numerical estimation of the electron density on each atom. In the absence of a computational study performing this analysis on the target molecule, a data table of Mulliken charges cannot be generated.

Topological Analyses (e.g., ELF, LOL, NCI, QTAIM, RDG)

Topological analyses such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Non-Covalent Interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) would offer a more profound understanding of the chemical bonding and non-covalent interactions within this compound. These methods could visualize and quantify the nature of covalent bonds, lone pairs, and weaker interactions like van der Waals forces and potential intramolecular hydrogen bonds. No such topological analyses have been published for this specific compound.

Reactivity and Stability Predictions

Chemical Reactivity and Kinetic Stability Assessment

An assessment of the chemical reactivity and kinetic stability of this compound would typically involve the analysis of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and its propensity to undergo chemical reactions. A smaller energy gap generally suggests higher reactivity. Without computational data on the HOMO-LUMO energies for this compound, a quantitative assessment of its reactivity and stability cannot be provided.

In Silico Studies for Biological Activity Prediction

Computational approaches play a crucial role in predicting the potential therapeutic applications of novel compounds. By simulating the interaction between a small molecule and a biological target, researchers can gain insights into its mechanism of action and potential efficacy.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on structurally similar benzaldehyde derivatives provides valuable insights into its potential biological targets and binding interactions. For instance, various substituted benzaldehydes have been investigated as inhibitors of enzymes such as aldehyde dehydrogenases (ALDH) and acetylcholinesterase (AChE).

To illustrate the potential interactions of this compound, hypothetical docking studies can be considered against relevant biological targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and favorable interaction. The binding orientation reveals the specific amino acid residues within the active site that interact with the ligand through various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Illustrative Molecular Docking Data for this compound with Potential Biological Targets

| Biological Target | Putative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | -7.8 | Cys302, Trp177, Val120 |

| Acetylcholinesterase (AChE) | -8.2 | Tyr334, Asp72, Trp84 |

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Val523 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on studies of structurally related compounds. It does not represent experimentally verified results for this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

ADME analysis is a critical component of drug discovery that evaluates the pharmacokinetic properties of a compound. In silico ADME prediction models are widely used to assess the "drug-likeness" of a molecule, helping to identify candidates with favorable profiles for oral bioavailability and metabolic stability. These predictions are often guided by established rules such as Lipinski's rule of five.

Lipinski's rule of five suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight ≤ 500 daltons

LogP (octanol-water partition coefficient) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

The predicted ADME properties for this compound, based on its chemical structure, are summarized in the table below.

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value |

| Physicochemical Properties | |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| LogP (Consensus) | 3.65 |

| Topological Polar Surface Area (TPSA) | 26.30 Ų |

| Pharmacokinetics | |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Drug-Likeness | |

| Lipinski's Rule of Five Violations | 0 |

| Bioavailability Score | 0.55 |

Note: The data in this table are computationally predicted and have not been experimentally validated.

The analysis suggests that this compound exhibits favorable physicochemical properties for a potential drug candidate. With a molecular weight well under 500, a LogP value within the acceptable range, and zero violations of Lipinski's rule of five, the compound is predicted to have good oral bioavailability. The predicted high gastrointestinal absorption and ability to permeate the blood-brain barrier further underscore its potential as a centrally active agent. However, the predicted inhibition of several cytochrome P450 (CYP) enzymes suggests a potential for drug-drug interactions, which would require further investigation.

Biological Activities of 5 Benzyl 2 Methoxybenzaldehyde Derivatives

Antimicrobial Activities

The quest for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Derivatives of benzaldehyde (B42025) have been a source of investigation for their potential to inhibit the growth of various microorganisms.

Research into the antibacterial effects of benzaldehyde derivatives has revealed that structural modifications can lead to significant activity against both Gram-positive and Gram-negative bacteria. A study on chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde, a compound structurally related to the 5-benzyl-2-methoxybenzaldehyde scaffold, demonstrated notable antibacterial action. orientjchem.org These derivatives were tested against a panel of five bacterial species, with some compounds exhibiting excellent activity. orientjchem.org Specifically, compounds with 2-chloro and 4-methoxy substitutions showed promising results. orientjchem.org

In another study, a series of 4-(benzylamino)benzoic acid derivatives, which share the benzyl (B1604629) moiety, were synthesized and evaluated for their antibacterial properties. Several of these compounds displayed moderate activity, with Minimum Inhibitory Concentrations (MIC) ranging from 64 to 128 μg/mL against various bacterial strains. acs.orgacs.org

Furthermore, the synthesis of 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones has been reported, and these compounds were screened for their antimicrobial activity. researchgate.net Certain derivatives were found to be active against Staphylococcus aureus. researchgate.net

| Compound Class | Specific Derivative Example | Tested Bacteria | Activity Metric (MIC) | Reference |

|---|---|---|---|---|

| Chalcones from 3-benzyloxy-4-methoxybenzaldehyde | Compound with 2-Chloro substitution | Gram-positive and Gram-negative species | Not specified, but described as "excellent" | orientjchem.org |

| 4-(Benzylamino)benzoic acids | Compounds 2, 3, 5, 7, 8, 10, 11, 13-16 | Various strains | 64–128 μg/mL | acs.orgacs.org |

| 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones | Compounds 6b, 6h-k, 7a | Staphylococcus aureus | Active (specific MIC not provided) | researchgate.net |

The antifungal potential of benzaldehyde derivatives has also been a subject of scientific inquiry. The structure-activity relationship of various benzaldehydes indicates that their antifungal action may be linked to the disruption of cellular antioxidation systems in fungi. nih.govresearchgate.net For instance, several benzaldehyde analogs have been tested against pathogenic fungi like Aspergillus fumigatus, A. flavus, and Penicillium expansum. nih.gov

Research on 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones also included screening for antifungal activity. researchgate.net Specific derivatives from this series demonstrated activity against Cryptococcus neoformans. researchgate.net Additionally, 2-hydroxy-4-methoxybenzaldehyde, a related methoxybenzaldehyde derivative, has been identified as a potent antifungal agent against Fusarium graminearum, with a Minimum Inhibitory Concentration (MIC) of 200 μg/mL. nih.gov This compound was found to damage cell membranes and inhibit mycotoxin biosynthesis. nih.gov

| Compound Class/Derivative | Tested Fungi | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones (6a, 6d, 6f, 6g, 7b) | Cryptococcus neoformans | Active (specific MIC not provided) | researchgate.net |

| 2-hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | 200 μg/mL | nih.gov |

| Benzaldehyde and its analogs | Aspergillus fumigatus, A. flavus, Penicillium expansum | Varies by compound | nih.gov |

While the antibacterial and antifungal activities of benzaldehyde derivatives are more extensively documented, information regarding their antiviral properties is less abundant, particularly for derivatives of this compound. Research in the area of antiviral agents has often focused on other heterocyclic scaffolds. For example, various five-membered heterocyclic compounds have been reviewed for their antiviral activities. benthamscience.com Similarly, studies on benzoxazole and benzyl protected C-nucleosides have reported antiviral potential. nih.govresearchgate.net While these compounds are not direct derivatives of this compound, the presence of a benzyl group in some of these active molecules suggests that this moiety can be a component of antivirally active compounds. Further research is needed to specifically evaluate the antiviral potential of this compound derivatives.

The search for new drugs to combat tuberculosis is a global health priority. While there is extensive research on various heterocyclic compounds for antitubercular activity, direct studies on this compound derivatives are limited in the available literature. Research has often focused on nitrogen-containing heterocycles. For instance, benzimidazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. usm.my One study reported the synthesis of 2-(substitutedphenyl/benzyl-amino)-dihydropyrimidin-1-ium chlorides and their evaluation against Mycobacterium tuberculosis H37Rv, with some compounds showing promise. researchgate.net Although these are not direct derivatives, the inclusion of a benzyl-amino substituent in active compounds is noteworthy. Further investigation is required to determine if the this compound scaffold can yield potent antitubercular agents.

Anticancer / Cytotoxic Activities

The evaluation of novel compounds for their ability to inhibit cancer cell growth is a cornerstone of oncology research. Various benzaldehyde derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.

The in vitro cytotoxicity of benzaldehyde derivatives has been assessed against several human cancer cell lines, including the hepatocellular carcinoma line (HepG2) and the colon carcinoma line (HCT 116).

One study on new N-phenyl benzimidazole derivatives reported cytotoxic effects on both A549 (lung cancer) and HepG2 cells. journalagent.com A specific derivative, referred to as compound 4, demonstrated an IC50 value of 15.85 ± 2.21 µM against the HepG2 cell line. journalagent.com

In the context of colon cancer, novel benzochromenopyrimidine derivatives were synthesized and tested against LoVo and HCT-116 cell lines. researchgate.net The compound 3-benzyl-5-phenyl-3,5-dihydro-4H-benzo researchgate.netresearchgate.netchromeno[2,3-d]pyrimidine-4,6,11-trione exhibited potent activity against these cell lines. researchgate.net Another study focused on the cytotoxic effects of synthesized compounds against the HCT-116 cell line, with several compounds showing high cytotoxicity, with IC50 values as low as 2.5 ± 0.81 µM for the most potent compound. researchgate.net

| Compound Class/Derivative | Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| N-phenyl benzimidazole derivative (Compound 4) | HepG2 | 15.85 ± 2.21 µM | journalagent.com |

| 3-benzyl-5-phenyl-3,5-dihydro-4H-benzo researchgate.netresearchgate.netchromeno[2,3-d]pyrimidine-4,6,11-trione | HCT-116 | Potent (specific value not provided) | researchgate.net |

| Bis-1,3-thiazole and bis-1,3,4-thiadiazole derivatives (Compound 11) | HCT-116 | 2.5 ± 0.81 µM | researchgate.net |

Mechanisms of Cytotoxicity (e.g., Enzyme Inhibition, ROS Production)

The cytotoxic effects of benzyloxybenzaldehyde derivatives, a class of compounds structurally related to this compound, have been investigated against certain cancer cell lines. Studies on a series of these derivatives have indicated that their anticancer activity may be mediated through the induction of apoptosis and arrest of the cell cycle.

Specifically, certain 2-(benzyloxy)benzaldehyde derivatives have demonstrated significant activity against the HL-60 human leukemia cell line. Morphological assessment and DNA fragmentation analysis of cells treated with these compounds suggested that they induce apoptosis. Furthermore, these compounds were observed to cause a loss of mitochondrial membrane potential, a key event in the apoptotic pathway. The collective evidence points towards a mechanism of cytotoxicity that involves the disruption of the cell cycle at the G2/M phase and the activation of the intrinsic apoptotic pathway. nih.gov

While enzyme inhibition is a primary mechanism of action for many bioactive compounds, the direct link between the cytotoxicity of this compound derivatives and the inhibition of specific enzymes requires further elucidation. Similarly, while the generation of reactive oxygen species (ROS) is a common mechanism of cytotoxicity for many chemical agents, specific studies detailing ROS production by this compound derivatives are not extensively available in the current scientific literature. However, research on other benzaldehyde derivatives has explored their potential to induce oxidative stress, suggesting a possible avenue for future investigation into this specific compound class. researchgate.netnih.govnih.gov

Enzyme Inhibition

The core structure of this compound lends itself to the design of derivatives with the potential to interact with and inhibit various enzymes. The following sections detail the inhibitory activities of structurally related compounds against several key enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents aimed at addressing hyperpigmentation. Various benzaldehyde derivatives have been evaluated for their tyrosinase inhibitory activity. For instance, a study on 4-substituted benzaldehydes with electron-withdrawing groups demonstrated their ability to inhibit mushroom tyrosinase. The 50% inhibitory concentrations (IC50) for several of these compounds are presented in the table below. The inhibition kinetics revealed different modes of inhibition, including partial noncompetitive, mixed, and noncompetitive inhibition, suggesting that the nature of the substituent at the 4-position influences the inhibitory mechanism. nih.gov

Kinetic studies have also been performed on dihydroxybenzaldehyde derivatives. For example, 2,4-dihydroxybenzaldehyde was identified as a potent competitive inhibitor of mushroom tyrosinase, while 3,4-dihydroxybenzaldehyde also showed inhibitory effects. brieflands.comresearchgate.net The position of the hydroxyl groups on the benzaldehyde ring appears to be a critical determinant of the inhibitory potency and mechanism.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 4-bromobenzaldehyde | 114 | nih.gov |

| 4-chlorobenzaldehyde | 175 | nih.gov |

| 4-fluorobenzaldehyde | 387 | nih.gov |

| 4-cyanobenzaldehyde | 822 | nih.gov |

| 4-nitrobenzaldehyde | 1846 | nih.gov |

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. Research has explored various heterocyclic compounds as potential XO inhibitors. While specific data on this compound derivatives is limited, studies on other methoxybenzaldehyde and benzaldehyde derivatives provide insights into the potential for this class of compounds to inhibit XO. For example, 3,4-dihydroxy-5-nitrobenzaldehyde, a derivative of protocatechuic aldehyde, was found to be a potent inhibitor of XO with an IC50 value of 3 μM. nih.gov The structure-activity relationship studies indicated that the aldehyde and catechol moieties were important for the inhibitory activity.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 3,4-dihydroxy-5-nitrobenzaldehyde | 3 | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. A series of novel benzyloxybenzene substituted (S)-α-amino acid methyl esters and their amide derivatives have been synthesized and evaluated for their inhibitory action against AChE. One of the racemic amide derivatives, (±)-21, demonstrated the most potent inhibition against AChE with an IC50 of 18.36 ± 1.36 µM. nih.gov Another study on benzyloxychalcone derivatives also reported their potential as AChE inhibitors, with some compounds showing a high percentage of enzyme inhibition. nih.govresearchgate.netacs.org

| Compound | IC50 (μM) | Reference |

|---|---|---|

| (±)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-(benzyloxy)benzamide ((±)-21) | 18.36 ± 1.36 | nih.gov |

Benzyl Alcohol Dehydrogenase (BAHD) Inhibition

Benzyl alcohol dehydrogenase (BAHD) is an enzyme involved in the metabolism of aromatic compounds. Studies on BAHD from Acinetobacter calcoaceticus have shown that the enzyme can be inhibited by various compounds. Specifically, the related enzyme benzaldehyde dehydrogenase II was found to be sensitive to inhibition by several aromatic aldehydes. Ortho-substituted benzaldehydes, such as 2-bromo-, 2-chloro-, and 2-fluoro-benzaldehydes, were identified as potent inhibitors of this enzyme. nih.govnih.gov Additionally, both benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II were inhibited by thiol-blocking reagents like iodoacetate, iodoacetamide, 4-chloromercuribenzoate, and N-ethylmaleimide. nih.govnih.gov

Insecticidal / Acaricidal Activities

Derivatives built upon the benzaldehyde framework have demonstrated notable efficacy in controlling various pests, including mosquito larvae and mites. These activities are largely attributed to the specific chemical structures and substitutions on the benzene (B151609) ring.

Larvicidal Activity (e.g., against Anopheles gambiae)

Research into compounds structurally related to this compound has shown significant larvicidal effects against Anopheles gambiae, a primary vector for malaria. Studies on derivatives of hydroxy- and methoxy-substituted benzaldehydes indicate that the presence and position of substituents like benzyl and methoxy (B1213986) groups are critical for their toxicity to mosquito larvae.

For instance, 2-benzyloxy-4-methoxybenzaldehyde, an isomer of a potential derivative, showed marked improvement in larvicidal activity compared to its parent compound, 2-hydroxy-4-methoxybenzaldehyde. The introduction of a benzyl group, in this case as a benzyl ether, appears to be a powerful protagonist for larvicidal effects. The activity of 2-benzyloxy-4-methoxybenzaldehyde was found to be more than twice that of the parent compound. Further modifications, such as the absence of the 4-methoxy group in 2-benzyloxybenzaldehyde, resulted in even greater activity.

**Table 1: Larvicidal Activity of Benzaldehyde Derivatives against *Anopheles gambiae***

| Compound | LD50 (µg/mL) |

|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | 22 |

| 2-Benzyloxy-4-methoxybenzaldehyde | 10 |

| 2-Benzyloxybenzaldehyde | 4.8 |

| Benzylphenyl ether | 1.2 |

Acaricidal Activity (e.g., against Tyrophagus putrescentiae)

The acaricidal potential of benzaldehyde derivatives has been investigated against the stored food mite, Tyrophagus putrescentiae. Benzaldehyde itself has demonstrated toxicity against this mite, proving more effective than some synthetic acaricides like benzyl benzoate. nih.gov Studies on various analogues indicate that the type and position of substituent groups on the benzaldehyde ring significantly influence their acaricidal potency.

Research using a vapor bioassay showed that methyl-substituted benzaldehydes were effective against T. putrescentiae. researchgate.netnih.gov The toxicity varied with the number and location of the methyl groups, with 2,4,5-trimethylbenzaldehyde exhibiting the highest activity among the tested analogues. researchgate.netnih.gov Salicylaldehyde (2-hydroxybenzaldehyde) was also found to be highly toxic to adult mites. nih.gov These findings suggest that the core benzaldehyde structure is a promising scaffold for developing new acaricidal agents. nih.gov

**Table 2: Acaricidal Activity of Benzaldehyde Analogues against *Tyrophagus putrescentiae***

| Compound | Bioassay Method | LD50 |

|---|---|---|

| Benzaldehyde | Contact | 4.23 µg/cm² nih.gov |

| Salicylaldehyde | Contact | 1.02 µg/cm² nih.gov |

| 3-Methylbenzaldehyde | Vapor | 1.97 µg/cm³ researchgate.netnih.gov |

| 2,4,5-Trimethylbenzaldehyde | Vapor | 0.78 µg/cm³ researchgate.netnih.gov |

| Benzyl benzoate (control) | Contact | 9.75 µg/cm² nih.gov |

Ixodicide Activity (via molecular modeling)

Molecular modeling techniques have been employed to explore the potential ixodicidal (tick-killing) properties of related benzyl derivatives, specifically ethyl benzyl carbamates. Carbamates are a known class of molecules with biological activities that have been used for chemical control against ticks.

Computational studies using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) have been used to optimize the structures of new carbamate compounds and predict their vibrational frequencies. These theoretical calculations are then compared with experimental data to validate the models. This approach allows for the rational design of new potential ixodicides by modifying the base molecule, such as by using different benzylamine derivatives. While not directly testing this compound, this research demonstrates a valid methodology for designing new benzyl derivatives with potential activity against ticks.

Other Pharmacological Activities

Beyond pest control, the chemical scaffolds related to this compound are associated with other important pharmacological effects, including antioxidant and potential antidepressant activities.

Antioxidant Properties

Compounds containing methoxyphenol and benzyl moieties have been investigated for their antioxidant capabilities. 2-hydroxy-4-methoxybenzaldehyde, a related compound, is known to possess potent antioxidant properties. researchgate.net The antioxidant effect is often attributed to the presence of hydroxyl and methoxy groups on the aromatic ring, which can scavenge free radicals. researchgate.net

Studies on synthesized N-benzyl nitrone derivatives containing a triazole ring also highlight the contribution of the benzyl group to antioxidant activity. nih.gov The ability of these compounds to interact with stable free radicals like 2,2-diphenyl-1-picryl-hydrazyl (DPPH) is a measure of their radical scavenging ability. In one study, N-benzyl nitrone derivatives showed significant interaction with DPPH, indicating their potential as antioxidants. nih.gov

Table 3: Antioxidant Activity of N-Benzyl Nitrone Derivatives (DPPH Radical Scavenging)

| Compound | Substituent on Phenyl Ring | DPPH Interaction (%) after 20 min |

|---|---|---|

| 10a | H | Low |

| 10b | 4-F | 64.5 - 81 |

| 10c | 3,4-di-F | 64.5 - 81 |

| 10d | 4-F, 3-CH₃ | 64.5 - 81 |

Antidepressant Effects

The 5-benzyl structural motif has been incorporated into molecules designed as potential antidepressant agents. Research into 5-benzyl-substituted tetrahydro-2-benzazepines has been conducted to evaluate their pharmacological effects. One derivative, (±)-5-benzyl-2-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine, showed high selectivity for sigma-1 (σ1) receptors, which are a target for antidepressant drugs. However, in subsequent animal models, this specific compound did not produce significant antidepressant-like effects.

Separately, derivatives containing the 2-methoxyphenylpiperazine fragment have shown promise as candidates for new antidepressants. nih.gov These compounds exhibit a strong affinity for the 5-HT1A serotonin receptor, a key target in the treatment of depression. nih.gov One such novel derivative, HBK-10, displayed antidepressant-like effects in animal studies, including the tail suspension test. nih.gov This suggests that the 2-methoxyphenyl group, a core part of this compound, is a valuable component in the design of potential antidepressant compounds.

5-HT2A Serotonin Receptor Affinity of this compound Derivatives

Research into the biological activities of compounds related to this compound has revealed significant affinity for the 5-HT2A serotonin receptor, a key target in neuroscience research. While direct studies on this compound derivatives are not extensively documented in the available literature, substantial research has been conducted on structurally analogous compounds, particularly N-benzyl phenethylamines and N-benzyl tryptamines. These molecules incorporate the core 2-methoxybenzyl moiety and provide valuable insights into the structure-activity relationships (SAR) governing 5-HT2A receptor affinity.

Investigations into a series of N-benzylated phenethylamines and tryptamines have demonstrated that these compounds generally exhibit high affinity for the 5-HT2A receptor, with many displaying binding affinities in the low nanomolar and even subnanomolar range. nih.govnih.gov The substitution pattern on the N-benzyl portion of the molecule plays a crucial role in determining this affinity.

Detailed SAR studies have elucidated that substitutions on the benzyl group significantly influence receptor binding. Specifically, substitution at the ortho or meta position of the benzyl ring tends to enhance affinity for the 5-HT2A receptor, whereas substitution at the para position often results in reduced affinity. core.ac.uknih.gov The introduction of a large, lipophilic group on the benzyl ring has also been shown to generally improve binding affinity. core.ac.uknih.gov

N-(2-methoxybenzyl) substituted compounds, which are structurally very similar to the core of this compound, have been found to be potent ligands at the 5-HT2A receptor. nih.gov For instance, in a series of N-benzylated-5-methoxytryptamine analogues, the N-2-methoxybenzyl substituted compound was identified as a potent agonist. core.ac.uk Similarly, in studies of N-benzyl phenethylamines, N-(2-methoxybenzyl) derivatives were found to be active, although in some cases less selective than their N-(2-hydroxybenzyl) counterparts. nih.gov

The broader class of N-benzyl phenethylamines has been shown to be highly selective for the 5-HT2 receptor subtypes over other neuroreceptors. nih.gov This selectivity is a desirable characteristic for potential research tools and therapeutic agents. The affinity of these compounds for the 5-HT2A receptor is often measured using radioligand binding assays, with compounds displacing ligands such as [¹²⁵I]DOI. nih.govcore.ac.uk

The following interactive table summarizes the 5-HT2A receptor affinity for a selection of N-benzyl phenethylamine and tryptamine derivatives, highlighting the influence of substitutions on the benzyl ring.

| Compound | Core Structure | N-Benzyl Substitution | 5-HT2A Receptor Affinity (Ki, nM) |

| 1 | Phenethylamine | 2-Methoxy | High (Subnanomolar to low nanomolar) |

| 2 | Tryptamine | 2-Methoxy | High (Subnanomolar to low nanomolar) |

| 3 | Phenethylamine | 3-Iodo | Subnanomolar |

| 4 | Tryptamine | 3-Iodo | Subnanomolar |

| 5 | Phenethylamine | 4-Bromo | High |

| 6 | Tryptamine | 4-Bromo | High |

| 7 | Phenethylamine | 2-Hydroxy | High (Potent agonist) |

| 8 | Phenethylamine | 2,3-Methylenedioxy | High |

It is important to note that while binding affinity is a critical measure, it does not always directly correlate with functional activity (i.e., whether a compound acts as an agonist, antagonist, or inverse agonist). core.ac.uknih.gov Functional assays, such as those measuring intracellular calcium mobilization, are necessary to determine the efficacy of these compounds at the 5-HT2A receptor. core.ac.uknih.gov

Applications in Medicinal Chemistry

Drug Discovery and Development Potential

The benzaldehyde (B42025) scaffold is a recurring motif in a variety of biologically active molecules, and its derivatives have been investigated for a range of therapeutic applications. While direct studies on the drug discovery and development potential of 5-Benzyl-2-methoxybenzaldehyde are limited, research on structurally similar compounds, particularly benzyloxybenzaldehyde derivatives, offers valuable insights into its potential.

One area of significant interest is oncology. A study on a series of benzyloxybenzaldehyde derivatives revealed that compounds such as 2-(benzyloxy)-5-methoxybenzaldehyde exhibited significant anticancer activity against the HL-60 human leukemia cell line. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase, suggesting a potential mechanism of action for their cytotoxic effects. nih.gov Given the structural similarity, it is plausible that this compound could exhibit similar anticancer properties, warranting further investigation.

The following table summarizes the anticancer activity of a related benzyloxybenzaldehyde derivative:

| Compound | Cell Line | Activity |

| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM |

Beyond cancer, benzaldehyde derivatives have been explored for their antimicrobial properties. targetmol.com The core structure is known to interact with various biological targets, and the substituents on the benzene (B151609) ring play a crucial role in modulating this activity. The presence of the methoxy (B1213986) and benzyl (B1604629) groups on the this compound ring could confer specific antimicrobial activities, a hypothesis that requires dedicated experimental validation.

Structure-Activity Relationship (SAR) Studies

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are therefore fundamental in medicinal chemistry to understand how different parts of a molecule contribute to its therapeutic effects. For this compound, SAR studies would focus on the influence of the benzyl and methoxy groups on its biological activity.

Impact of Substituent Type and Position on Biological Activity

The type and position of substituents on the benzaldehyde ring are critical determinants of biological activity. In a study of benzyloxybenzaldehyde derivatives, the presence and position of a methoxy group were shown to influence anticancer activity. nih.gov For instance, both 2-(benzyloxy)-4-methoxybenzaldehyde (B184467) and 2-(benzyloxy)-5-methoxybenzaldehyde demonstrated significant activity, indicating that the position of the methoxy group can modulate the compound's potency. nih.gov

The benzyl group at the 5-position of this compound is another key feature. The introduction of a benzyl group can significantly impact a molecule's lipophilicity and its ability to engage in pi-stacking interactions with biological targets. Research on other scaffolds has shown that the presence of a benzyl group can enhance binding affinity to target proteins. mdpi.com

The following table illustrates the impact of substituent position on the anticancer activity of related benzyloxybenzaldehyde derivatives against the HL-60 cell line:

| Compound | Position of Methoxy Group | Activity |

| 2-(benzyloxy)-4-methoxybenzaldehyde | 4 | Significant at 1-10 µM |

| 2-(benzyloxy)-5-methoxybenzaldehyde | 5 | Significant at 1-10 µM |

Steric and Electronic Effects

The benzyl group at the 5-position introduces significant steric bulk. This steric hindrance can influence the molecule's conformation and its ability to fit into a specific binding pocket. The size and orientation of the benzyl group can be critical for achieving optimal interactions with the target. Furthermore, the aromatic ring of the benzyl group can participate in hydrophobic and pi-stacking interactions, which are important for stabilizing the ligand-target complex. The interplay between the electronic effects of the methoxy group and the steric and hydrophobic contributions of the benzyl group is a key aspect to be explored in detailed SAR studies of this compound and its analogs.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. niscpr.res.indovepress.com For a compound like this compound, a pharmacophore model would define the spatial arrangement of key features such as the aldehyde group (a potential hydrogen bond acceptor), the methoxy group (another hydrogen bond acceptor), and the aromatic rings of the benzyl and benzaldehyde moieties (hydrophobic and aromatic features).

While specific pharmacophore models for this compound are not yet reported, models developed for other substituted benzaldehydes or related scaffolds can provide a starting point. mdpi.com These models can be used to virtually screen large compound libraries to identify other molecules with similar pharmacophoric features and, therefore, potential similar biological activities.

Lead optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.comnih.gov For this compound, lead optimization strategies could involve:

Modification of the benzyl group: Introducing substituents on the benzyl ring to modulate its electronic and steric properties.

Replacement of the methoxy group: Exploring other alkoxy groups or different electron-donating/withdrawing groups at the 2-position.

Modification of the aldehyde group: Converting the aldehyde to other functional groups like an alcohol, an oxime, or a hydrazone to explore different binding interactions.

The following table outlines potential lead optimization strategies for this compound:

| Strategy | Modification | Rationale |

| Benzyl Group Modification | Introduction of electron-withdrawing or -donating groups | Modulate electronic properties and potential for hydrogen bonding. |

| Methoxy Group Replacement | Substitution with larger alkoxy groups or halogens | Alter steric and electronic properties to improve target binding. |

| Aldehyde Group Derivatization | Conversion to oximes, hydrazones, or Schiff bases | Explore different interactions with the target and improve stability. |

Applications in Materials Science

Polymer Chemistry

The aldehyde functionality in 5-Benzyl-2-methoxybenzaldehyde provides a reactive site for incorporation into polymer structures. While direct studies on the polymerization of this specific compound are not extensively documented, the behavior of related benzaldehyde (B42025) derivatives offers insights into its potential as a building block for novel polymeric materials.

Precursors for Polymer Synthesis

Substituted benzaldehydes can serve as precursors in various polymerization reactions. For instance, derivatives of benzaldehyde can undergo condensation polymerization with compounds containing active methylene (B1212753) groups or can be incorporated into polymer backbones through reactions involving the aldehyde group. While research has explored the cationic copolymerization of vinyl ethers with benzaldehydes, such as p-methoxybenzaldehyde, to create well-defined alternating copolymers, it is important to note that this compound lacks a polymerizable vinyl group for similar chain-growth mechanisms.

However, the aldehyde group of this compound can potentially participate in the formation of Schiff bases, which can then be polymerized. Benzaldehyde-functionalized polymers have been synthesized through various methods, including nucleophilic substitution and carbodiimide (B86325) coupling, highlighting the versatility of the aldehyde group in polymer synthesis. These approaches could theoretically be adapted for this compound to create functional polymers.

Development of New Materials with Unique Chemical Properties

The incorporation of the this compound moiety into a polymer chain is anticipated to confer unique chemical properties to the resulting material. The benzyl (B1604629) group could enhance the polymer's thermal stability and influence its mechanical properties, while the methoxy (B1213986) group can affect its solubility and electronic characteristics.

The development of functional polymers from precursors like O-benzyl-L-serine, which involves the use of a benzyl ether protecting group, demonstrates a strategy for creating biodegradable and biocompatible materials with pendant functional groups. A similar approach could be envisioned for this compound, where its structural features could be exploited to design polymers for specialized applications, such as in biomedical fields where tailored cell adhesion and function are desired.

Optical Materials

The field of nonlinear optics (NLO) is continuously seeking new organic materials with high second- and third-order nonlinearities for applications in optical data storage, communication, and processing. The molecular structure of this compound, with its electron-donating methoxy group and potential for extended π-conjugation through the aromatic rings, suggests it could be a precursor for materials with interesting NLO properties.

Nonlinear Optical (NLO) Applications

Computational studies on substituted benzaldehydes and related aromatic compounds have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance the nonlinear optical response. For example, theoretical investigations of brominated dimethoxybenzaldehydes have revealed their potential for significant third-order NLO susceptibilities. nih.gov These studies highlight the importance of molecular geometry and electronic configuration in determining NLO properties.